6,6'-Dihydroxypregabalin Lactam
Description
6,6'-Dihydroxypregabalin Lactam is a synthetic impurity associated with pregabalin, a widely used anticonvulsant and neuropathic pain therapeutic. Structurally, it is characterized by a pyrrolidinone lactam ring substituted with hydroxyl groups at the 6 and 6' positions (molecular formula: C₈H₁₅NO₃, molecular weight: 173.21 g/mol) . This compound is critical in pharmaceutical quality control, as impurities like lactam derivatives can arise during synthesis or storage of pregabalin formulations. Its identification and characterization are essential for ensuring drug safety and regulatory compliance .
Properties
Molecular Formula |
C₈H₁₅NO₃ |
|---|---|
Molecular Weight |
173.21 |
Synonyms |
4-(3-Hydroxy-2-(hydroxymethyl)propyl)pyrrolidin-2-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Pregabalin Lactam (4-Isobutylpyrrolidin-2-one)
- Molecular Formula: C₈H₁₃NO
- Molecular Weight : 155.20 g/mol
- Key Features :
- Both compounds share the pyrrolidinone lactam core, but substituents dictate their reactivity and stability under storage conditions .
Bis-t-butyldimethylsilyl 6,6’-Dihydroxypregabalin Lactam
- Molecular Formula: C₂₀H₄₃NO₃SiO₂
- Molecular Weight : 401.73 g/mol
- Key Features :
- Functional Differences :
β-Lactam-Based Inhibitors (e.g., FabG4 Inhibitors)
- Representative Example : β-Lactam derivatives with IC₅₀ values as low as 15.2 ± 0.5 µM against Mycobacterium smegmatis .
- Key Features: Contain a four-membered β-lactam ring, distinct from the five-membered pyrrolidinone lactam in this compound. Primarily target bacterial enzymes (e.g., FabG4) via NADH binding site interactions .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological/Functional Role |
|---|---|---|---|---|
| This compound | C₈H₁₅NO₃ | 173.21 | Pyrrolidinone lactam with 6,6'-OH | Pregabalin impurity; stability marker |
| Pregabalin Lactam (Impurity A) | C₈H₁₃NO | 155.20 | Pyrrolidinone lactam without OH | Synthetic byproduct; racemic impurity |
| Bis-t-butyldimethylsilyl derivative | C₂₀H₄₃NO₃SiO₂ | 401.73 | Silyl-protected hydroxyl groups | Analytical reference standard |
| β-Lactam FabG4 Inhibitor | Variable | ~300–400 | Four-membered β-lactam ring | Antibacterial; enzyme inhibition |
Research Findings and Implications
- Stability and Reactivity: The hydroxyl groups in this compound increase its susceptibility to oxidation compared to non-hydroxylated lactams like Pregabalin Lactam . Silylated derivatives (e.g., Bis-t-butyldimethylsilyl) are more stable in chromatographic analyses, aiding in impurity quantification .
- Its pharmacological effects, if any, remain unstudied . Pregabalin itself modulates calcium channels (α2δ subunit), but structural modifications in its lactam impurities likely negate this activity .
Analytical Relevance :
- This compound is detectable via LC-MS/MS, similar to other pregabalin impurities, but requires distinct protocols due to its polar hydroxyl groups .
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